

## NYX-2925 and Glutamatergic System Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NYX-2925  |           |
| Cat. No.:            | B10821466 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR). Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia. NYX-2925's mechanism of action involves the modulation of the glutamatergic system, a key pathway in central nervous system function, synaptic plasticity, and pain processing. Preclinical studies have demonstrated its ability to enhance NMDAR-dependent synaptic plasticity, while clinical trials have explored its safety and efficacy in patient populations. This technical guide provides an in-depth overview of NYX-2925, focusing on its interaction with the glutamatergic system, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## Mechanism of Action: Modulation of the Glutamatergic System

**NYX-2925** is a spirocyclic-β-lactam compound designed to modulate NMDAR activity.[1] It functions as a co-agonist at the NMDAR, acting at a site distinct from the glutamate and glycine binding sites.[2][3] Specifically, at low concentrations of endogenous co-agonists like glycine and D-serine, **NYX-2925** partially activates the NMDAR.[2][3] This modulatory action is



believed to normalize NMDAR function in pathological states, such as chronic pain, where glutamatergic signaling is dysregulated.

Preclinical evidence suggests that the analgesic effects of **NYX-2925** are centrally mediated, particularly within the medial prefrontal cortex (mPFC). In models of neuropathic pain, NMDAR-mediated plasticity is dampened in the mPFC. **NYX-2925** appears to reverse this by enhancing NMDAR signaling through a Src kinase-dependent mechanism. This leads to a restoration of synaptic plasticity processes like long-term potentiation (LTP), which is crucial for learning and memory, and is thought to be impaired in chronic pain states.[1] Furthermore, **NYX-2925** has been shown to facilitate synaptic plasticity by increasing the presence of synaptic NMDA receptor subtype 2B (GluN2B).[4]

### Signaling Pathway of NYX-2925 in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade of **NYX-2925** in the medial prefrontal cortex of a neuropathic pain model.



Click to download full resolution via product page

Proposed signaling pathway of **NYX-2925** in the medial prefrontal cortex.



## **Quantitative Data**

The following tables summarize the key quantitative findings from preclinical and clinical studies of **NYX-2925**.

Table 1: In Vitro Efficacy of NYX-2925 at Human NMDA

**Receptor Subtypes** 

| NMDA Receptor Subtype | EC50 (M)                | % of Maximal Glycine<br>Response |
|-----------------------|-------------------------|----------------------------------|
| hNR2A                 | $5.5 \times 10^{-11}$   | 40.6%                            |
| hNR2B                 | $2.8 \times 10^{-14}$   | 47.1%                            |
| hNR2C                 | $1.1 \times 10^{-11}$   | 63.1%                            |
| hNR2D                 | 5.5 x 10 <sup>-11</sup> | 57.8%                            |
| Data from[1]          |                         |                                  |

Table 2: Preclinical Pharmacokinetics of NYX-2925 in

Rats (1 mg/kg, p.o.)

| Compartment               | C <sub>max</sub> (nM) | Half-life (hours) |
|---------------------------|-----------------------|-------------------|
| Plasma                    | 706                   | 6.8               |
| Cerebrospinal Fluid (CSF) | 44                    | 1.2               |
| Data from[1]              |                       |                   |

# Table 3: Human Phase I Pharmacokinetics of NYX-2925 (Single Ascending Dose)



| Dose         | C <sub>max</sub> (ng/mL) | AUC₀–inf (ng·h/mL) |
|--------------|--------------------------|--------------------|
| 50 mg        | 387                      | 2,750              |
| 100 mg       | 772                      | 5,860              |
| 200 mg       | 1,480                    | 11,800             |
| 400 mg       | 2,980                    | 25,100             |
| 800 mg       | 5,550                    | 47,800             |
| 1200 mg      | 8,250                    | 71,200             |
| Data from[5] |                          |                    |

**Table 4: Human Phase I Pharmacokinetics of NYX-2925** 

(Multiple Ascending Dose, Day 7)

| Dose (once daily) | C <sub>max</sub> (ng/mL) | AUC <sub>0-24</sub> (ng·h/mL) |
|-------------------|--------------------------|-------------------------------|
| 150 mg            | 1,290                    | 10,200                        |
| 300 mg            | 2,680                    | 22,100                        |
| 600 mg            | 5,000                    | 42,900                        |
| 900 mg            | 7,650                    | 66,200                        |
| Data from[5]      |                          |                               |

# Table 5: Cerebrospinal Fluid Concentrations of NYX-2925 in Humans



| Dose                          | Time Post-dose | Geometric Mean CSF<br>Concentration (ng/mL) |
|-------------------------------|----------------|---------------------------------------------|
| 50 mg (single dose)           | 1 hour         | 3                                           |
| 50 mg (single dose)           | 8 hours        | 71                                          |
| 300 mg (multiple dose, Day 6) | 1.5 hours      | 131                                         |
| 300 mg (multiple dose, Day 6) | 3 hours        | 292                                         |
| Data from[5]                  |                |                                             |

**Table 6: Quantitative Outcomes from Phase II** 

Fibromvalgia Study

| Outcome Measure                      | Change from Baseline (vs. Placebo) |
|--------------------------------------|------------------------------------|
| Average Daily Pain Score             | -0.66 points                       |
| Worst Daily Pain Score               | -0.61 points                       |
| Total FIQR Score                     | -6.3 points                        |
| PROMISFM Fatigue Profile Total Score | -5.6 points                        |
| Data from[6]                         |                                    |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of **NYX-2925**.

# [³H]MK-801 Binding Assay for NMDA Receptor Modulation

This assay measures the ability of **NYX-2925** to potentiate the binding of the NMDAR open-channel blocker [<sup>3</sup>H]MK-801, which is indicative of receptor activation.

Protocol:

## Foundational & Exploratory





- Membrane Preparation: Crude membranes are prepared from HEK cells transiently transfected with cDNAs encoding human NMDAR1 and one of the four NMDAR2 subunits (A-D).[1]
- Incubation: 300 μg of membrane protein is preincubated for 15 minutes at 25°C in the presence of a saturating concentration of glutamate (50 μM) and varying concentrations of NYX-2925.[1]
- Radioligand Addition: 0.3 mCi of [³H]MK-801 is added to the reaction, followed by an additional 15-minute incubation under non-equilibrium conditions.[1]
- Separation: Bound and free [3H]MK-801 are separated via rapid filtration.[1]
- Data Analysis: Non-specific binding is determined in the absence of any glycine ligand. The potentiation of [3H]MK-801 binding by **NYX-2925** is measured and compared to the maximal potentiation achieved with a saturating concentration of glycine.





Click to download full resolution via product page

[3H]MK-801 Binding Assay Workflow.



# Electrophysiological Assessment of LTP in Hippocampal Slices

This protocol assesses the effect of **NYX-2925** on long-term potentiation (LTP), a cellular correlate of learning and memory.

#### Protocol:

- Slice Preparation: Hippocampal slices are prepared from rats.
- Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1
  region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
- LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three submaximal bouts of 2x100 Hz for 800 ms, 20 minutes apart) is applied to induce LTP.[1]
- Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing
   NYX-2925 (e.g., 0.5 μM) or vehicle.
- Data Analysis: The magnitude of LTP is measured as the percentage increase in the fEPSP slope 40 minutes after the last HFS bout, compared to the baseline before HFS.[1]





Click to download full resolution via product page

LTP Electrophysiology Workflow.

## Phase II Clinical Trial in Fibromyalgia with Neuroimaging



This protocol outlines the design of an exploratory Phase II study to assess the effects of **NYX-2925** on central pain processing in fibromyalgia patients.

#### Protocol:

- Study Design: A single-blind, sequential design with 23 female patients diagnosed with fibromyalgia.[6][7]
- Treatment Periods:
  - o 2 weeks of once-daily oral placebo.
  - o 2 weeks of once-daily oral NYX-2925 (20 mg).
  - 2 weeks of once-daily oral NYX-2925 (200 mg).[8]
- Primary Endpoint: Changes in brain activity biomarkers associated with central pain processing, measured by functional magnetic resonance imaging (fMRI) and proton magnetic resonance spectroscopy (¹H-MRS).[7]
- Neuroimaging:
  - fMRI: Resting-state functional connectivity and task-based fMRI (in response to evoked pain and visual stimuli) are performed.
  - ¹H-MRS: Levels of glutamate/glutamine (Glx) are measured in key pain-regulating brain regions, such as the dorsal anterior cingulate cortex and posterior insular cortex.
- Secondary Endpoints: Patient-reported outcomes, including daily pain scores (Numeric Rating Scale), the Revised Fibromyalgia Impact Questionnaire (FIQR), and other fibromyalgia symptom scales.[7]
- Data Analysis: Changes in neuroimaging biomarkers and clinical outcomes are compared between the placebo and NYX-2925 treatment periods.





Click to download full resolution via product page

Fibromyalgia Phase II Clinical Trial Workflow.

### **Discussion and Future Directions**

**NYX-2925** represents a targeted approach to modulating the glutamatergic system for the treatment of chronic pain. Its mechanism as a positive allosteric modulator of the NMDAR is supported by a robust body of preclinical evidence demonstrating its effects on synaptic



plasticity. The compound has shown a favorable safety and tolerability profile in early clinical development.[2]

However, the translation of these promising preclinical findings into clinical efficacy has been challenging. In Phase IIb studies, **NYX-2925** did not achieve statistically significant separation from placebo on the primary endpoint of pain reduction in patients with either painful diabetic peripheral neuropathy or fibromyalgia.[9][10] Despite this, some trends toward clinically meaningful improvements were observed, particularly in the earlier weeks of treatment and in certain secondary endpoints.[10]

The discrepancy between the preclinical data and the Phase IIb clinical outcomes highlights the complexities of translating molecular mechanisms into therapeutic benefits for chronic pain. Several factors could contribute to this, including the heterogeneity of patient populations, the placebo effect in pain trials, and the specific endpoints chosen for evaluation.

Future research could explore several avenues. Further investigation into the Src-dependent signaling pathway and other downstream effectors of **NYX-2925** could provide a more detailed understanding of its molecular actions. Stratification of patient populations based on biomarkers related to glutamatergic dysfunction might help identify subgroups who are more likely to respond to **NYX-2925**. Additionally, exploring alternative clinical trial designs and endpoints that are more sensitive to the central effects of NMDAR modulation could be beneficial.

In conclusion, while **NYX-2925** has not yet demonstrated definitive clinical efficacy for the broad treatment of chronic pain, its unique mechanism of action and the extensive preclinical and early clinical data provide a valuable foundation for the ongoing development of novel therapeutics targeting the glutamatergic system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NYX-2925 and Glutamatergic System Modulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-and-glutamatergic-system-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com